molecular formula C7H8N4O3 B8691442 1-(5-Nitropyrimidin-2-yl)azetidin-3-ol

1-(5-Nitropyrimidin-2-yl)azetidin-3-ol

Cat. No. B8691442
M. Wt: 196.16 g/mol
InChI Key: QZGMDMMFKURDEZ-UHFFFAOYSA-N
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Patent
US09060515B2

Procedure details

2-chloro-5-nitro-pyrimidine (100 mg, 0.63 mmol), azetidin-3-ol hydrochloride (137 mg, 1.25 mmol), DIPEA (0.44 mL, 2.51 mmol) and DMSO (2 mL) were combined and stirred at it for 1 hr. The reaction mixture was partitioned with brine (50 mL) and THF (50 mL). The organic (THF) layer was separated, and the aqueous layer was extracted with a further portion of THF (50 mL). The organic fractions were combined, dried (MgSO4) and concentrated in vacuo to give an oil. The oil was taken up in a mixture of water and acetonitrile and freeze-dried to give (i) as a light yellow solid (130 mg). 1H NMR (400 MHz, Acetone) δ 9.03 (s, 2H), 4.91-4.64 (m, 1H), 4.49 (ddd, J=10.5, 6.6, 1.7 Hz, 2H), 4.04 (ddd, J=10.4, 4.3, 1.7 Hz, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.Cl.[NH:12]1[CH2:15][CH:14]([OH:16])[CH2:13]1.CCN(C(C)C)C(C)C.CS(C)=O>O.C(#N)C>[N+:8]([C:5]1[CH:4]=[N:3][C:2]([N:12]2[CH2:15][CH:14]([OH:16])[CH2:13]2)=[N:7][CH:6]=1)([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)[N+](=O)[O-]
Step Two
Name
Quantity
137 mg
Type
reactant
Smiles
Cl.N1CC(C1)O
Step Three
Name
Quantity
0.44 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred at it for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned with brine (50 mL) and THF (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic (THF) layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a further portion of THF (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
freeze-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=NC(=NC1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: CALCULATEDPERCENTYIELD 105.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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